3-Ethynylcyclohexan-1-one
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Overview
Description
The compound 3-Ethynylcyclohexan-1-one is a molecule of interest in various chemical syntheses and studies. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that can be extrapolated to understand the synthesis, structure, and reactivity of similar ethynyl-substituted cyclohexanones.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions utilizing readily available starting materials. For instance, the synthesis of a functionalized cyclohexene skeleton was achieved using L-serine, ring-closing metathesis, and diastereoselective Grignard reactions, with the absolute configurations confirmed by NMR studies . Similarly, 2-substituted 3-ethynylquinoxalines were synthesized through a four-component reaction, indicating that complex molecules with ethynyl groups can be constructed efficiently . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
Computational and crystallographic studies are crucial for understanding the molecular structure of cyclohexanone derivatives. For example, a novel molecular hybrid was characterized using various analytical techniques, and its structural features were compared with computational results, showing good conformity . This suggests that computational methods can reliably predict the structure of such compounds, which could be applied to this compound.
Chemical Reactions Analysis
The reactivity of ethynyl-substituted cyclohexanones can be complex, with reactions often leading to molecular rearrangements and the steric hindrance of functional groups affecting outcomes . Understanding these reactions is essential for manipulating the chemical properties of this compound for desired applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanone derivatives can be deduced from spectroscopic and crystallographic data. For instance, the crystal structure of a related compound was determined, revealing intermolecular hydrogen bonding patterns . These techniques can be used to investigate the properties of this compound, such as solubility, melting point, and reactivity.
Scientific Research Applications
Catalytic Reactions and Synthesis
- 3-Ethynylcyclohexan-1-one is used in catalytic reactions. For instance, its reaction with bisphosphine nickel(II) complexes leads to the formation of a linear trimer, which has been characterized using various spectroscopy methods (Carusi et al., 1987).
- It also plays a role in the synthesis of other compounds. For example, 1-ethynyl-1-cyclohexanol reacts with triaryltin hydride to generate (Z)-1-[2-(triarylstannyl)vinyl]-1-cyclohexanol and its arylhalostannyl derivatives (Xin et al., 1994).
Polymerization Processes
- This compound is involved in polymerization processes. For instance, 1-methoxy-1-ethynylcyclohexane, a derivative, can be polymerized using various transition metal catalysts to form polymers with a conjugated polyene structure (Liaw & Tsai, 1997).
Molecular Structure Analysis
- The compound has been studied for its molecular structure. The mixed regression method was applied to investigate ethynylcyclohexane, delivering accurate molecular reference data and highlighting the method's efficiency in obtaining molecular structures (Vogt et al., 2018).
Reactions with Aliphatic Alkynols
- This compound reacts with aliphatic alkynols, leading to the formation of cationic cycloalkenyl vinylidene complexes. This reaction was explored using [RuCl(PMe3)2(Cp)] with 1-ethynylcyclohexanol or 1-ethynylcyclopentanol (Selegue et al., 1991).
Safety and Hazards
properties
IUPAC Name |
3-ethynylcyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h1,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEXGWVDPLEEMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497930 |
Source
|
Record name | 3-Ethynylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54125-18-7 |
Source
|
Record name | 3-Ethynylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethynylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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